

Application Note: Laboratory Synthesis of 3-Octyl Acetate via Fischer Esterification

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Compound of Interest

Compound Name: 3-Octyl acetate

Cat. No.: B1582175

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Abstract

This application note provides a detailed protocol for the synthesis of **3-octyl acetate**, a valuable flavor and fragrance agent, through the Fischer esterification of 3-octanol and glacial acetic acid. The procedure employs a strong acid catalyst, typically sulfuric acid, and utilizes reflux conditions to drive the reaction towards completion. This document outlines the complete experimental workflow, from reaction setup and workup to purification by distillation and characterization by spectroscopic methods. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

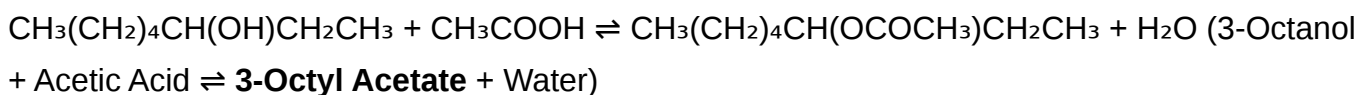
Introduction

Fischer esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side.[3][4] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[5][6]

3-Octyl acetate (also known as octan-3-yl acetate) is an ester recognized for its characteristic fruity, citrus, and herbaceous aroma.[7] It finds applications in the food and fragrance industries as a flavoring agent and perfume component.[8] This protocol details a reliable laboratory-scale synthesis of **3-octyl acetate** from 3-octanol and acetic acid.

Reaction Scheme

The overall reaction for the Fischer esterification of 3-octanol and acetic acid is as follows:



Experimental Protocol

3.1 Materials and Equipment

| Reagents & Chemicals | Equipment |
|--|-----------------------------|
| 3-Octanol | Round-bottom flask (100 mL) |
| Glacial Acetic Acid | Reflux condenser |
| Concentrated Sulfuric Acid (H ₂ SO ₄) | Heating mantle with stirrer |
| Saturated Sodium Bicarbonate (NaHCO ₃) soln. | Separatory funnel (250 mL) |
| Saturated Sodium Chloride (NaCl) soln. (Brine) | Erlenmeyer flasks |
| Anhydrous Sodium Sulfate (Na ₂ SO ₄) | Distillation apparatus |
| Diethyl Ether (optional, for extraction) | Magnetic stir bar |
| pH paper | |

3.2 Reagent Quantities

| Reagent | Molar Mass (g/mol) | Density (g/mL) | Amount Used | Moles | Molar Equiv. |
|---------------------|-------------------------|-------------------|------------------|-------|-----------------|
| 3-Octanol | 130.23 | 0.819 | 10.0 g (12.2 mL) | 0.077 | 1.0 |
| Glacial Acetic Acid | 60.05 | 1.049 | 13.8 g (13.2 mL) | 0.230 | 3.0 |
| Conc. Sulfuric Acid | 98.08 | 1.840 | ~1 mL (catalyst) | - | - |

3.3 Synthesis Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (12.2 mL) of 3-octanol.
- **Addition of Reagents:** Carefully add 13.8 g (13.2 mL) of glacial acetic acid to the flask. While stirring, slowly add approximately 1 mL of concentrated sulfuric acid dropwise.
- **Reflux:** Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle, maintaining the reflux for 60-90 minutes.[9] The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.
- **Cooling:** After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

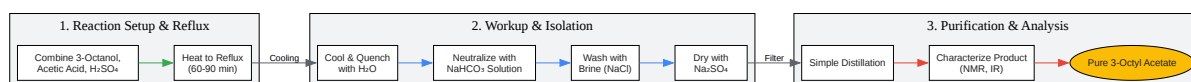
3.4 Workup and Isolation

- **Quenching:** Carefully transfer the cooled mixture to a 250 mL separatory funnel. Slowly add 50 mL of cold deionized water.
- **Neutralization:** Add 50 mL of a saturated sodium bicarbonate solution in small portions to neutralize the excess acetic acid and the sulfuric acid catalyst.[10] Swirl the funnel gently after each addition and vent frequently to release the CO₂ gas produced. Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (test with pH paper).
- **Extraction:** After gas evolution ceases, stopper the funnel and shake vigorously. Allow the layers to separate. The top organic layer contains the crude **3-octyl acetate**. Drain and discard the lower aqueous layer.
- **Washing:** Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove residual water and dissolved inorganic salts.[11] Separate the layers and discard the aqueous brine wash.
- **Drying:** Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

3.5 Purification

- Filtration: Decant or filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.
- Distillation: Purify the crude **3-octyl acetate** by simple distillation. Collect the fraction boiling at approximately 193-195 °C.[7][12] Weigh the purified product and calculate the percent yield.

Workflow Diagram



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Caption: Experimental workflow for the synthesis of **3-octyl acetate**.

Results and Characterization

5.1 Yield Calculation

| Parameter | Value |
|-------------------|----------------------------------|
| Theoretical Yield | 13.27 g |
| Actual Yield | User to input experimental value |
| Percent Yield | User to calculate |

5.2 Physical Properties

| Property | Expected Value |
|---------------------------------------|------------------------|
| Appearance | Colorless liquid |
| Odor | Fruity, orange-like |
| Boiling Point | ~194 °C[12] |
| Density | ~0.86 g/mL at 25 °C[7] |
| Refractive Index (n _{20/D}) | ~1.415[7] |

5.3 Spectroscopic Data (Expected)

The structure of the purified ester should be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopy Data | |
|---------------------------------|---|
| Infrared (IR) Spectroscopy | Expected Absorption (cm ⁻¹) |
| C=O (ester carbonyl) stretch | ~1735-1750 (strong) |
| C-O (ester) stretch | ~1150-1250 (strong) |
| C-H (sp ³) stretch | ~2850-3000 |
| ¹ H NMR Spectroscopy | Expected Chemical Shift (δ, ppm) |
| CH ₃ (acetate) | ~2.0 (singlet, 3H) |
| O-CH (methine) | ~4.8 (multiplet, 1H) |
| CH ₂ groups | ~1.2-1.6 (multiplets) |
| CH ₃ (octyl chain) | ~0.9 (triplet) |

Discussion and Conclusion

This protocol provides a straightforward and effective method for the synthesis of **3-octyl acetate** via Fischer esterification. The use of excess acetic acid helps to drive the reaction equilibrium towards the formation of the ester product.[3][5] The workup procedure is critical for

removing the acid catalyst and unreacted carboxylic acid, while the final distillation step ensures the high purity of the final product. The described method is scalable and can be adapted for the synthesis of other long-chain esters, although purification may require vacuum distillation for higher boiling point products.[6] The successful synthesis and characterization of **3-octyl acetate** demonstrate a practical application of the Fischer esterification reaction for producing valuable chemical compounds.

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